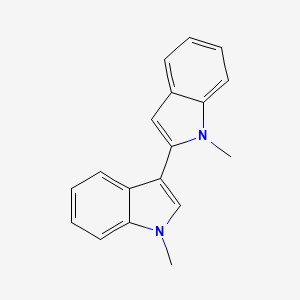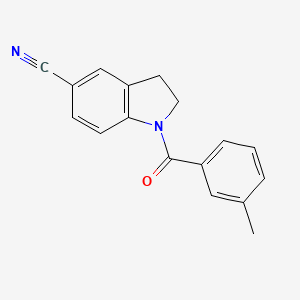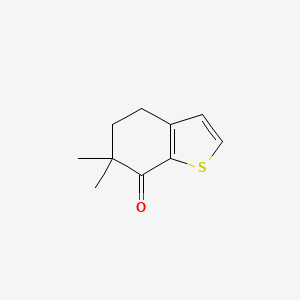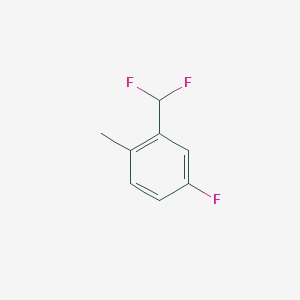
2-(Difluoromethyl)-4-fluorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-fluorotoluene is an organic compound characterized by the presence of both difluoromethyl and fluorotoluene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-fluorotoluene typically involves the introduction of difluoromethyl groups into aromatic compounds. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in continuous flow systems has been reported to be effective .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-4-fluorotoluene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and metal catalysts are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated aromatic ketones, while substitution reactions can produce various difluoromethylated derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-fluorotoluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, materials science, and other industrial applications
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-4-fluorotoluene involves its interaction with various molecular targets. The difluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry. The compound can act as a hydrogen bond donor, influencing its interactions with biological targets .
Comparaison Avec Des Composés Similaires
- 2-(Difluoromethyl)-1,1,1-trifluoroethane
- Difluoromethylphosphonate
- Difluoromethyl nitrile oxide
Comparison: 2-(Difluoromethyl)-4-fluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other difluoromethylated compounds, it exhibits better hydrogen bond donor capabilities and enhanced stability .
Propriétés
Formule moléculaire |
C8H7F3 |
|---|---|
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C8H7F3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,8H,1H3 |
Clé InChI |
ORLWSDBCUREPCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


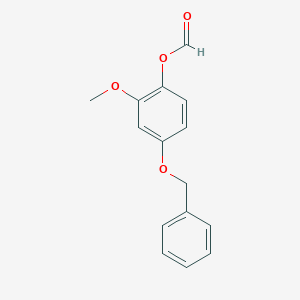
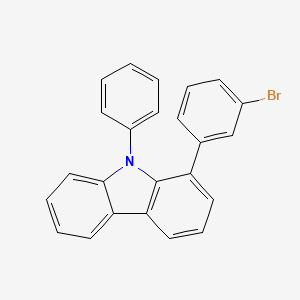
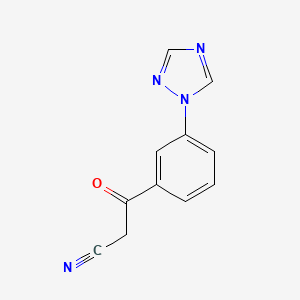
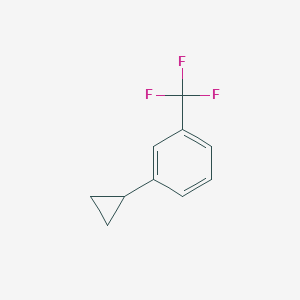


![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)

![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)
